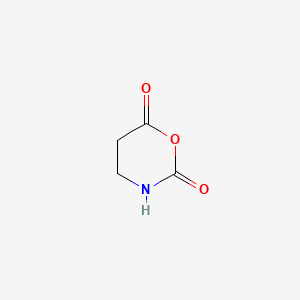

1,3-Oxazinane-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazinane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGYIOWEOTVTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204934 | |

| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-70-0 | |

| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Oxazinane 2,6 Dione and Its Functionalized Derivatives

Cyclization Strategies for the 1,3-Oxazinane-2,6-dione Ring System

The formation of the this compound ring is predominantly achieved through cyclization strategies. These methods involve the formation of the heterocyclic ring from acyclic precursors, often derived from amino acids, and can be catalyzed by various reagents or proceed under metal-free conditions.

Intramolecular Cyclization of Precursors Derived from Amino Acids

A prominent route to the 1,3-oxazinane-dione core involves the intramolecular cyclization of N-protected amino acid derivatives. This strategy leverages the readily available chiral pool of amino acids to construct enantiomerically enriched heterocyclic compounds. A common precursor for these cyclizations is an N-protected 3-aminoglutaric acid or a related diazoketone derived from an amino acid.

Brønsted acids have emerged as effective catalysts for the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids to yield 1,3-oxazinane-2,5-diones, a closely related scaffold. organic-chemistry.orgsemanticscholar.org This methodology offers a metal-free alternative to traditional Lewis acid-catalyzed reactions. The proposed mechanism involves the protonation of the diazo compound by the Brønsted acid, which generates a diazonium intermediate. Subsequently, an intramolecular nucleophilic attack from the carbamate (B1207046) group facilitates the cyclization and release of nitrogen gas. organic-chemistry.org

The development of metal-free synthetic routes is a key focus in green chemistry. The Brønsted acid-catalyzed cyclization of N-Cbz-protected diazoketones is a prime example of a metal-free approach to the synthesis of 1,3-oxazinane-diones. organic-chemistry.orgsemanticscholar.org These reactions proceed without the need for transition metal catalysts, which can be toxic and expensive. The use of metal-free catalysts simplifies the purification process and reduces the environmental impact of the synthesis. organic-chemistry.org

To enhance the efficiency and recyclability of catalysts, solid-supported catalysis has been employed. Silica-supported perchloric acid (HClO4-SiO2) has been demonstrated as a highly effective and eco-friendly catalyst for the intramolecular cyclization of N-Cbz-protected diazoketones. organic-chemistry.orgsemanticscholar.org This heterogeneous catalyst is stable, easy to handle, and can be readily separated from the reaction mixture, allowing for a simpler work-up procedure. organic-chemistry.org The use of silica-supported catalysts aligns with the principles of green chemistry by promoting catalyst recycling and minimizing waste.

Table 1: Optimization of Brønsted Acid-Catalyzed Cyclization of a Diazoketone Precursor figshare.com

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | H2SO4 (10) | BnOH | 24 | 12 |

| 2 | HClO4 (10) | BnOH | 24 | 27 |

| 3 | H2SO4-SiO2 (10) | BnOH | 24 | 35 |

| 4 | HClO4-SiO2 (10) | BnOH | 24 | 44 |

| 5 | HClO4-SiO2 (10) | EtOH | 24 | 62 |

| 6 | HClO4-SiO2 (10) | MeOH | 12 | 71 |

| 7 | HClO4-SiO2 (20) | MeOH | 12 | 75 |

| 8 | HClO4-SiO2 (30) | MeOH | 12 | 83 |

| 9 | HClO4-SiO2 (30) | MeOH | 1 | 81 |

Multicomponent Reactions for this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While MCRs are widely used for the synthesis of various heterocyclic scaffolds, a comprehensive review of the scientific literature did not reveal established multicomponent methodologies specifically for the synthesis of the this compound scaffold.

Carbonylative annulation involves the incorporation of a carbonyl group from carbon monoxide into a cyclic structure. These reactions are typically catalyzed by transition metals and provide an efficient route to cyclic ketones and lactams. Despite the utility of this methodology in organic synthesis, a detailed search of the chemical literature did not identify any specific carbonylative annulation pathways for the direct synthesis of this compound.

Stereospecific Synthesis in Multi-Component Systems

Multi-component reactions (MCRs) offer a powerful strategy for the efficient construction of complex heterocyclic systems in a single step, enhancing atom economy and reducing waste. While direct multi-component synthesis of the this compound core is not extensively documented, related structures such as 1,3-oxazinane-2,4-diones have been successfully synthesized using this approach. These methodologies provide a foundational framework for potential adaptation.

One notable example is a three-component reaction that yields 1,3-oxazinane-2,4-diones. jcsp.org.pk This reaction demonstrates the feasibility of combining multiple building blocks to stereoselectively form the oxazinane ring. The efficiency of such MCRs is often dependent on the electronic properties of the substrates; for instance, the use of aryl isocyanates with electron-withdrawing substituents can lead to excellent yields and high chemoselectivity. jcsp.org.pk In contrast, isocyanates bearing electron-donating groups may result in lower yields and the formation of side products like β-lactones. jcsp.org.pk

| Isocyanate Type | Observed Outcome | Key Factor |

|---|---|---|

| Aryl isocyanates with electron-withdrawing groups | Excellent yields and high chemoselectivity | Increased electrophilicity of the isocyanate |

| Aryl isocyanates with electron-donating groups | Lower yields and formation of β-lactone side products | Reduced electrophilicity of the isocyanate |

Derivatization from Malonic Anhydride (B1165640) and Related Building Blocks

The this compound structure is a cyclic imide of malonic acid. Consequently, malonic acid derivatives, particularly malonic anhydride and malonyl chloride, are fundamental building blocks for its synthesis. Early methods for synthesizing oxazine (B8389632) compounds involved the reaction of malonyl chloride with various substrates like aliphatic and aromatic ketones or nitriles. lupinepublishers.comsemanticscholar.org

The high reactivity of malonyl chloride makes it an effective precursor for forming the dione (B5365651) ring system. Condensation reactions between malonyl chloride and compounds containing appropriately spaced amine and hydroxyl functionalities can lead to the desired this compound core. Furthermore, malonyl chloride has been shown to react with isocyanates and thiocyanates to produce related pyrano oxazine derivatives, highlighting the versatility of this building block in heterocyclic synthesis. lupinepublishers.comsemanticscholar.org

Regio- and Stereoselective Synthesis of Substituted this compound Analogues

Achieving control over regio- and stereoselectivity is paramount when synthesizing functionalized derivatives for applications in areas like asymmetric synthesis. Methodologies often involve the use of chiral auxiliaries, stereodirecting catalysts, or powerful tandem reactions to construct highly substituted, enantiomerically pure oxazinane systems.

Diastereoselective and Enantioselective Approaches

The Evans Aldol-Prins cyclization is a powerful, stereoselective tandem reaction capable of generating multiple stereocenters and sigma bonds in a single, one-pot process. organic-chemistry.org This strategy has been effectively employed to synthesize complex 2,3,4,5,6-pentasubstituted tetrahydropyrans with excellent stereoselectivity. organic-chemistry.org The protocol typically involves an initial Evans aldol (B89426) reaction between a chiral N-acyloxazolidinone and an aldehyde, followed by an intramolecular Prins cyclization.

While the primary application has been in the synthesis of tetrahydropyrans, the underlying principles of this strategy are applicable to the construction of other fused heterocyclic systems. By designing a suitable substrate that incorporates the this compound moiety, this methodology could potentially be adapted to create fused oxazinane structures with a high degree of stereochemical control. The key would be the generation of a β-hydroxy intermediate via the aldol reaction, which could then undergo a stereoselective cyclization onto a tethered alkene to form the fused ring system.

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds by temporarily attaching a chiral group to a substrate to direct the stereochemical outcome of a reaction. lupinepublishers.com The 1,3-oxazinane (B78680) scaffold itself can function as a highly effective chiral auxiliary.

N-acyl derivatives of homochiral oxazinan-2-ones have been shown to be superior to the well-known Evans oxazolidin-2-ones in certain stereoselective enolate alkylation reactions. For instance, the use of a C(4)-isopropyl stereodirecting group within the oxazinanone ring confers a higher degree of stereoselectivity than a C(4)-phenyl substituent. Furthermore, gem-dimethyl substitution at the C(6) position facilitates clean, exocyclic cleavage of the auxiliary after the desired transformation, allowing for high recovery of both the chiral auxiliary and the desired α-substituted carboxylic acid product. Asymmetric aldol reactions using the chlorotitanium enolate of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one with various aldehydes proceed with excellent diastereoselectivity.

| Chiral Auxiliary | Reaction Type | Observed Stereoselectivity |

|---|---|---|

| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Enolate Alkylation | Higher than corresponding Evans oxazolidin-2-one |

| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Asymmetric Aldol Reaction | Excellent diastereoselectivity |

| N-acyl oxazinanone with C(4)-phenyl substituent | Enolate Alkylation | Lower than C(4)-iso-propyl substituted analogue |

Microwave-Assisted and Green Chemistry Methodologies

Microwave-assisted synthesis represents a significant advancement in green chemistry, offering numerous advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, enhanced product purity, and often the ability to perform reactions under solvent-free conditions.

This technology has been successfully applied to the one-pot synthesis of various heterocyclic compounds, including 1,3-oxazine derivatives and related structures. For example, an efficient one-pot cyclocondensation of 8-quinolinol, aromatic aldehydes, and urea (B33335) to produce fused 1,3-oxazino derivatives can be performed under microwave irradiation. Similarly, the synthesis of pyrimido[4,5‐e] jcsp.org.pkoxazine dione derivatives via a three-component reaction is effectively achieved using microwave assistance, highlighting the broad applicability of this technique. The use of microwaves provides a simple, high-yield, and environmentally friendly approach that aligns with the principles of green chemistry by improving energy efficiency and atom economy.

Synthesis of Complex Architectures Featuring the this compound Moiety

The development of advanced synthetic methodologies has opened avenues for the creation of intricate molecular architectures. Within the realm of heterocyclic chemistry, the incorporation of the this compound moiety into more complex frameworks, such as spirocyclic and fused-ring systems, alongside the generation of densely substituted derivatives, presents a significant synthetic challenge and an area of ongoing research.

Incorporation into Spirocyclic and Fused-Ring Systems

The construction of spirocyclic and fused-ring systems containing the this compound core is a specialized area of organic synthesis. These complex structures are of interest due to their potential to exhibit unique biological activities and to serve as scaffolds in drug discovery.

Methodologies for the synthesis of spiro-heterocyclic systems often involve multicomponent reactions or intramolecular cyclization strategies. For instance, the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione has been utilized to create novel spiro[dihydropyridine-oxindole] derivatives. While not directly applied to the this compound system, such approaches highlight the potential of multicomponent reactions in generating spirocyclic frameworks.

Similarly, the synthesis of fused-ring systems can be achieved through various cyclization reactions. One-pot three-component reactions have been effectively used to produce fused thiazine-dicarboxylates, demonstrating the utility of this strategy in building fused heterocyclic systems. nih.goveurekaselect.com The application of such methods to the this compound ring system remains an area for future exploration.

Research into the synthesis of spiro[cycloalkane]pyridazinones has demonstrated the conversion of spiro-anhydrides into the desired heterocyclic systems through reactions like the Friedel–Crafts or Grignard reaction, followed by ring closure. frontiersin.org These established strategies for analogous heterocyclic systems could potentially be adapted for the synthesis of spiro-1,3-oxazinane-2,6-diones.

Generation of Densely Substituted Derivatives

The synthesis of densely substituted this compound derivatives is crucial for the exploration of structure-activity relationships. A key strategy in this regard is the use of multicomponent reactions, which allow for the introduction of multiple points of diversity in a single synthetic step. While direct multicomponent reactions for 1,3-oxazinane-2,6-diones are not extensively reported, methodologies for the closely related 1,3-oxazinane-2,5-diones provide valuable insights.

One notable approach involves the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. frontiersin.org This method, catalyzed by various agents, allows for the synthesis of a range of substituted 1,3-oxazinane-2,5-diones in good yields. frontiersin.org The choice of catalyst plays a crucial role in the efficiency of the reaction.

The following table summarizes the synthesis of various substituted 1,3-oxazinane-2,5-diones via the intramolecular cyclization of diazoketones, showcasing the versatility of this method in generating substituted derivatives.

| Entry | Starting Material (N-Cbz-amino acid derivative) | Catalyst | Product (Substituent at C4) | Yield (%) | Reference |

| 1 | N-Cbz-Alanine diazoketone | Rh₂(OAc)₄ | Methyl | - | frontiersin.org |

| 2 | N-Cbz-Phenylalanine diazoketone | Sc(OTf)₃ | Benzyl | - | frontiersin.org |

| 3 | N-Cbz-Valine diazoketone | In(OTf)₃ | Isopropyl | - | frontiersin.org |

| 4 | N-Cbz-Leucine diazoketone | Silica-supported HClO₄ | Isobutyl | 85 | frontiersin.org |

| 5 | N-Cbz-Isoleucine diazoketone | Silica-supported HClO₄ | sec-Butyl | 82 | frontiersin.org |

| 6 | N-Cbz-Phenylglycine diazoketone | Silica-supported HClO₄ | Phenyl | 90 | frontiersin.org |

The development of multicomponent reactions for the direct synthesis of densely substituted 1,3-oxazinane-2,6-diones remains a desirable goal. The principles of well-established multicomponent reactions such as the Ugi, Passerini, and Biginelli reactions, which have been successfully applied to the synthesis of a wide array of other heterocyclic systems, could potentially be adapted for this purpose. nih.govmdpi.com The Ugi reaction, for example, has been employed in a one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones, highlighting its power in constructing complex, substituted heterocyclic scaffolds.

Reaction Mechanisms and Chemical Transformations of 1,3 Oxazinane 2,6 Dione

Reactivity Profiles of the 1,3-Oxazinane-2,6-dione Heterocycle

The reactivity of the this compound ring is primarily governed by the two electrophilic carbonyl centers and the nucleophilic nitrogen atom. The strain inherent in the cyclic system also plays a role in its susceptibility to ring-opening reactions.

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The this compound ring is prone to nucleophilic attack at either of its carbonyl carbons, leading to ring-opening. This reactivity is a cornerstone for the derivatization of this heterocycle. For instance, hydrolysis, alcoholysis, or aminolysis will result in the formation of 3-(carboxymethyl)amino-propanoic acid derivatives.

The general mechanism for the ring-opening reaction with a generic nucleophile (Nu-H) is depicted below:

Step 1: Nucleophilic attack. The nucleophile attacks one of the carbonyl carbons. The C2 carbonyl is part of a carbamate-like structure, while the C6 carbonyl is part of an anhydride-like structure. The latter is generally more electrophilic and thus more susceptible to initial attack.

Step 2: Tetrahedral intermediate formation. A tetrahedral intermediate is formed.

Step 3: Ring opening. The ring opens by the cleavage of the C-O or C-N bond, leading to the formation of a linear derivative.

Subsequent chemical modifications of the ring-opened products can lead to a diverse array of compounds. For example, the resulting carboxylic acid and amide functionalities can be further reacted to introduce new functional groups or to build more complex molecular architectures. While specific studies on this compound are limited, the ring-opening of related 1,3-oxazinan-2-ones is a known transformation used in the synthesis of 1,3-aminoalcohols. nih.gov

Decomposition Pathways and Stability Studies

The stability of this compound is influenced by factors such as pH, temperature, and the presence of catalysts. The inherent ring strain and the presence of two reactive carbonyl groups make it susceptible to decomposition, primarily through hydrolysis in the presence of water.

Under basic conditions, the degradation of this compound is significantly accelerated. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons.

The proposed mechanism for the base-catalyzed hydrolysis is as follows:

Step 1: Hydroxide attack. A hydroxide ion attacks the more electrophilic C6 carbonyl carbon.

Step 2: Tetrahedral intermediate. A tetrahedral intermediate is formed.

Step 3: Ring opening. The ring opens to form a carboxylate and an amide.

Step 4: Further hydrolysis (optional). Under harsh basic conditions, the amide bond can also be hydrolyzed.

The rate of this degradation is dependent on the concentration of the base. This reactivity is analogous to the base-catalyzed degradation observed in other cyclic imides and carbamates. nih.govresearchgate.net

Reactivity towards Nucleophiles and Electrophiles

The this compound ring exhibits distinct reactivity towards nucleophiles and electrophiles.

Reactivity with Nucleophiles: As discussed, the carbonyl carbons are the primary sites for nucleophilic attack. The relative reactivity of the two carbonyl groups can be influenced by steric and electronic factors. Generally, the C6 carbonyl is expected to be more reactive towards nucleophiles due to its anhydride-like character. Common nucleophiles that would react with this heterocycle include water, alcohols, amines, and organometallic reagents.

Reactivity with Electrophiles: The nitrogen atom of the amide group is a potential site for electrophilic attack, but only after deprotonation by a strong base. The resulting anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-substituted derivatives. However, the acidity of the N-H proton is relatively low, and strong bases are required to effect this transformation.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies are crucial for a comprehensive understanding of the chemical transformations of this compound. Techniques such as isotopic labeling and kinetic studies can provide valuable insights into the reaction pathways.

Detailed Mechanistic Elucidation using Isotopic Labeling and Kinetic Studies

While specific isotopic labeling and kinetic studies on this compound are not extensively reported in the literature, the application of these techniques can be extrapolated from studies on analogous systems.

Isotopic Labeling: Isotopic labeling is a powerful tool to trace the path of atoms during a chemical reaction. wikipedia.org For instance, by using ¹⁸O-labeled water during hydrolysis, the position of the labeled oxygen in the final product can determine which carbonyl group was preferentially attacked. If the ¹⁸O is incorporated into the carboxylate group of the ring-opened product, it would confirm the attack at the C6 carbonyl. Similarly, using ¹⁵N-labeled this compound could help in tracking the fate of the nitrogen atom in various reactions.

Kinetic Studies: Kinetic studies can provide quantitative data on the rates of reaction under different conditions. For the base-catalyzed hydrolysis, the rate law can be determined by varying the concentrations of the substrate and the base. A typical rate law for such a reaction would be:

Rate = k[this compound][OH⁻]

The determination of the rate constant (k) and the order of the reaction with respect to each reactant can help to support the proposed mechanism. Such kinetic approaches have been used to study the breakdown of carbamates. researchgate.net

Analysis of Transition States and Intermediates

The chemical transformations of this compound are expected to proceed through various transition states and intermediates, largely dictated by the reaction conditions and the nature of the reacting species.

Hydrolytic and Other Ring-Opening Reactions: The presence of two carbonyl groups within the 1,3-oxazinane (B78680) ring renders it susceptible to nucleophilic attack, particularly hydrolysis. Under basic conditions, the reaction would likely initiate with the attack of a hydroxide ion on one of the carbonyl carbons. This would lead to a tetrahedral intermediate. The stability of this intermediate and the subsequent transition state for ring cleavage would be influenced by the ability of the nitrogen and oxygen heteroatoms to accommodate charge redistribution.

Under acidic conditions, protonation of a carbonyl oxygen would activate the carbonyl group towards nucleophilic attack by a water molecule. The reaction would again proceed through a tetrahedral intermediate. Computational studies on the hydrolysis of related cyclic esters and amides suggest that the energy barriers for these reactions are dependent on the stereoelectronic effects within the ring and the stability of the resulting intermediates.

Theoretical and Computational Insights: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of transition states and intermediates that may be too transient to be observed experimentally. For this compound, computational models could predict the most likely sites for nucleophilic or electrophilic attack and map the potential energy surface for various reaction pathways, such as ring-opening or reactions at the C5 methylene (B1212753) group. For instance, calculations on substituted 1,3-diazinane and 1,3-oxazinane frameworks have been used to analyze their stability and predict bond dissociation energies, providing insights into their reactivity. arabjchem.org

Influence of Substituents on Reaction Selectivity

The introduction of substituents onto the this compound ring would significantly modulate its reactivity and the selectivity of its chemical transformations. The position and electronic nature of these substituents are key determinants of the reaction outcomes.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, placed at the C4, C5, or on the nitrogen atom (N3), would increase the electrophilicity of the carbonyl carbons. This would likely enhance the rate of nucleophilic attack and ring-opening reactions.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, would have the opposite effect, decreasing the reactivity of the carbonyl groups towards nucleophiles.

Steric Effects:

The steric hindrance introduced by bulky substituents can play a crucial role in directing the regioselectivity of reactions. For example, a bulky substituent at the C5 position could hinder the approach of a nucleophile to the adjacent C6 carbonyl group, favoring attack at the C2 carbonyl. Similarly, a large substituent on the nitrogen atom could influence the conformation of the ring and thus the accessibility of the carbonyl groups.

The synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione have been reported, indicating that substituted derivatives of this scaffold can be prepared and exhibit biological relevance. acs.org The presence of a methyl group (an EDG) or a fluorine atom (an EWG with significant inductive effects) at the C5 position would undoubtedly alter the electronic distribution within the ring and influence its reactivity in subsequent chemical transformations.

Influence on Stereoselectivity:

For chiral, substituted 1,3-oxazinane-2,6-diones, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. The substituent may favor the approach of a reagent from a particular face of the molecule, leading to diastereoselective transformations. This principle is widely utilized in asymmetric synthesis.

A summary of the expected influence of substituents on the reactivity of this compound is presented in the table below.

| Substituent Position | Electronic Effect of Substituent | Expected Impact on Reactivity |

| N3 | Electron-withdrawing | Increased rate of nucleophilic attack on carbonyls |

| N3 | Electron-donating | Decreased rate of nucleophilic attack on carbonyls |

| C4 | Electron-withdrawing | Increased acidity of C5 protons, potential for enolate formation |

| C5 | Electron-withdrawing | Increased acidity of C5 protons |

| C5 | Bulky | Steric hindrance to attack at C4 and C6 carbonyls |

Advanced Characterization and Computational Approaches for 1,3 Oxazinane 2,6 Dione

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the structural features of 1,3-Oxazinane-2,6-dione. Each method offers unique information, and a combined approach allows for a thorough and unambiguous characterization of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

In the ¹³C NMR spectrum, distinct signals for the two carbonyl carbons and the two methylene (B1212753) carbons are expected. The chemical shifts of the carbonyl carbons would appear significantly downfield due to the deshielding effect of the double-bonded oxygen atoms.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C4-H₂ | ~3.5 - 4.0 | ~40 - 45 |

| C5-H₂ | ~2.8 - 3.2 | ~30 - 35 |

| C2=O | N/A | ~150 - 155 |

| C6=O | N/A | ~165 - 170 |

Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The lactam carbonyl (C=O) stretching vibration typically appears in the range of 1650-1690 cm⁻¹, while the ester (lactone) carbonyl stretching is expected at a higher frequency, around 1730-1760 cm⁻¹. Other significant bands would include the N-H stretching vibration of the amide group, typically observed as a broad band in the region of 3200-3400 cm⁻¹, and C-H stretching vibrations of the methylene groups around 2850-3000 cm⁻¹. The C-O-C stretching of the ester group would also be present, likely in the 1000-1300 cm⁻¹ region. For substituted 1,3-oxazine-6,6-dione derivatives, characteristic FT-IR bands have been observed for C=O (lactone and lactam) between 1581-1650 cm⁻¹ and for N-H between 3413-3459 cm⁻¹ researchgate.net.

Raman spectroscopy, being complementary to IR, would also show characteristic bands for the carbonyl groups and the ring structure. The symmetric stretching vibrations of the ring would be particularly active in the Raman spectrum.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 (broad) | 3200-3400 (weak) |

| C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Lactone) | 1730-1760 (strong) | 1730-1760 (strong) |

| C=O Stretch (Lactam) | 1650-1690 (strong) | 1650-1690 (strong) |

| C-O-C Stretch | 1000-1300 | 1000-1300 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₄H₅NO₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 115.02 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules such as carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) from the dione (B5365651) structure. Cleavage of the oxazinane ring could also lead to characteristic fragment ions. For instance, the loss of the C2=O group as CO would result in a fragment ion at m/z 87. Subsequent fragmentation could involve the loss of other parts of the ring structure. Analysis of the mass spectra of various 1,3-oxazine derivatives shows common fragmentation pathways that can help in identifying the core structure raco.cat.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and conformational details of the molecule.

Although no crystal structure for the unsubstituted this compound has been reported in the searched literature, studies on similar heterocyclic systems provide a basis for predicting its solid-state conformation. It is expected that the oxazinane ring would adopt a non-planar conformation, likely a chair or a twisted-boat form, to minimize steric strain. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are powerful complements to experimental techniques, providing a deeper understanding of the electronic structure, stability, and reactivity of molecules.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be employed to model the properties of this compound. These calculations can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

DFT studies on related oxazine (B8389632) derivatives have been used to investigate their reactivity and stability. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: to determine the most stable conformation of the oxazinane ring and the precise bond lengths and angles.

Calculate vibrational frequencies: to aid in the assignment of experimental IR and Raman spectra.

Predict NMR chemical shifts: to compare with and support experimental data.

Analyze the electronic structure: The HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. The distribution of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

| Compound Name |

|---|

| This compound |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. These methods are instrumental in structure-based drug design, providing a detailed view of the binding mode and affinity of a compound within the active site of a receptor.

In a typical molecular docking study, the three-dimensional structure of the target protein is used as a receptor. Derivatives of the this compound scaffold can be docked into the active site to predict their binding orientation and affinity. The scoring functions used in docking algorithms estimate the free energy of binding, allowing for the ranking of different compounds. For instance, studies on related oxazine derivatives have demonstrated their potential to inhibit various enzymes. researchgate.net

Molecular dynamics simulations further refine the understanding of the ligand-target complex by simulating the movements of atoms and molecules over time. nih.gov An MD simulation can reveal the stability of the ligand-protein interaction, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction. This dynamic perspective is crucial for optimizing the lead compounds to enhance their potency and selectivity.

Table 1: Illustrative Molecular Docking Results of this compound Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |

| Derivative A | -8.5 | LYS76, GLU91, LEU132 | 0.58 |

| Derivative B | -7.9 | LYS76, ASP145 | 1.2 |

| Derivative C | -9.2 | LYS76, GLU91, TYR133 | 0.21 |

| Reference Inhibitor | -9.5 | LYS76, GLU91, LEU132, TYR133 | 0.15 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate typical results from molecular docking studies.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual libraries based on the this compound scaffold can be designed and screened against various biological targets. The design of such libraries often involves the enumeration of a vast number of virtual compounds by attaching different chemical functional groups to the core scaffold. nih.govresearchgate.net These libraries can then be filtered based on druglikeness properties (e.g., Lipinski's rule of five) and subjected to virtual screening protocols, such as ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the biological target to dock and score the compounds from the virtual library. The top-ranked compounds from the virtual screen are then selected for synthesis and biological evaluation.

Table 2: Example of a Virtual Library Design Based on the this compound Scaffold

| Scaffold Position | R1 Substituent | R2 Substituent | Number of Virtual Compounds |

| N1 | H, Methyl, Ethyl, Phenyl | - | 4 |

| C4 | H, Methyl, Hydroxyl, Phenyl | H, Methyl, Ethyl | 12 |

| C5 | H, Methyl, Phenyl | H, Methyl | 6 |

| Total | 288 |

Note: This table illustrates a simplified combinatorial library design. Real-world virtual libraries can contain millions of compounds.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties and elucidating the reaction pathways of molecules like this compound. These theoretical calculations can provide insights that are complementary to experimental data and can guide synthetic efforts.

The prediction of spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, can aid in the structural characterization of novel this compound derivatives. researchgate.net By comparing the computationally predicted spectra with experimental data, the proposed chemical structures can be confirmed.

Furthermore, computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified. This information is crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of new derivatives. For example, the reactivity of the dione functional groups can be computationally assessed to predict their susceptibility to nucleophilic attack.

Table 3: Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-31G)*

| Spectroscopic Parameter | Predicted Value |

| 13C NMR Chemical Shift (C2) | ~165 ppm |

| 13C NMR Chemical Shift (C6) | ~170 ppm |

| IR Stretching Frequency (C=O at C2) | ~1750 cm-1 |

| IR Stretching Frequency (C=O at C6) | ~1780 cm-1 |

| HOMO-LUMO Energy Gap | ~5.8 eV |

Note: These values are illustrative and would require specific computational calculations for precise prediction.

Future Directions and Interdisciplinary Research Opportunities for 1,3 Oxazinane 2,6 Dione

Development of Sustainable and Eco-Friendly Synthetic Routes

The advancement of green chemistry is crucial for the environmentally responsible production of chemical compounds. For 1,3-Oxazinane-2,6-dione and its derivatives, moving beyond traditional synthetic methods is a key area for future research.

Conventional syntheses, such as the preparation of 5-Methyl-1,3-oxazine-2,6(3H)-dione using polyphosphoric acid-catalyzed ring closure or treatment of citraconimide (B94617) with sodium hypochlorite, often rely on harsh reagents and conditions. nih.gov Future endeavors will focus on developing more sustainable alternatives. These include the use of reusable solid acid catalysts, employing water as a solvent, and utilizing solvent-free reaction conditions, which have already shown success in the synthesis of other 1,3-oxazine derivatives. nih.govresearchgate.netrsc.org

A particularly promising green approach is the utilization of carbon dioxide (CO2) as a renewable C1 feedstock. This method, which has been developed for the synthesis of other cyclic carbamates, avoids toxic phosgene (B1210022) equivalents and contributes to carbon capture. nih.govnih.govacs.orgrsc.org The enantioselective synthesis of cyclic carbamates using CO2 and a bifunctional organocatalyst highlights a sophisticated strategy that could be adapted for producing chiral this compound derivatives. nih.govnih.govacs.org

| Aspect | Conventional Methods | Future Sustainable Directions |

|---|---|---|

| Catalysts | Strong mineral acids (e.g., polyphosphoric acid) | Reusable solid acids, nanocomposites, organocatalysts |

| Reagents | Harsh reagents (e.g., sodium hypochlorite, phosgene derivatives) | Carbon dioxide (CO2), safer starting materials |

| Solvents | Organic solvents | Water, supercritical CO2, solvent-free conditions |

| Efficiency | Often require multiple steps and purifications | One-pot reactions, multicomponent reactions (MCRs) bohrium.com |

| Environmental Impact | Generation of hazardous waste | High atom economy, reduced waste, use of renewable feedstocks |

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers unparalleled selectivity under mild reaction conditions, making it an ideal frontier for the synthesis of complex functional molecules. While specific enzymatic routes to this compound have not been extensively reported, the broader success of biocatalysis in producing heterocycles provides a clear roadmap for future research. proquest.comnih.gov

Chemoenzymatic strategies, which combine the strengths of chemical and enzymatic steps, could provide efficient pathways to novel derivatives. Enzymes such as lipases, proteases, and hydrolases could be explored for stereoselective ring-closure reactions. Furthermore, oxidoreductases could be employed for the specific hydroxylation or modification of the oxazinane ring, introducing chiral centers with high fidelity. The use of transaminases for producing chiral amines is a well-established industrial process that could be adapted to generate precursors for chiral this compound analogs. nih.gov

| Enzyme Class | Potential Application | Anticipated Advantage |

|---|---|---|

| Lipases/Proteases | Catalyzing the intramolecular cyclization of functionalized precursors. | High enantioselectivity, mild reaction conditions. |

| Hydrolases | Kinetic resolution of racemic mixtures of this compound derivatives. | Access to enantiomerically pure compounds. |

| Oxidoreductases (e.g., P450s) | Regio- and stereoselective hydroxylation of the scaffold. | Creation of novel, complex derivatives not accessible by traditional chemistry. |

| Transaminases | Asymmetric synthesis of chiral amino acid precursors. | Efficient production of key chiral building blocks. |

Exploration of Novel Biological Targets and Therapeutic Applications

The 1,3-oxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. bohrium.com Derivatives of this compound have already demonstrated specific biological activities, indicating a rich field for therapeutic exploration.

The parent compound, 3H-1,3-oxazine-2,6-dione, has been identified as a suicide inactivator of serine proteases. globalresearchonline.net Furthermore, specific derivatives have shown targeted activity; for instance, 5-Fluoro-1,3-oxazine-2,6(3H)-dione is a potent inhibitor of S. faecium and E. coli, while also showing moderate activity against leukemia L-1210 cells. nih.gov This suggests potential applications as an antimicrobial or anticancer agent. The broader class of 1,3-oxazines exhibits a vast range of pharmacological effects, including anti-inflammatory, antiviral, and antitumor properties, providing a strong rationale for further investigation of the this compound core. nih.govjcsp.org.pk

Future research should focus on synthesizing libraries of this compound derivatives and screening them against a diverse panel of biological targets. Kinase inhibition is a particularly attractive area, as structurally related heterocyclic compounds have been developed as potent inhibitors of targets like IGF-1R and Src. windows.netoncotarget.comnih.gov High-throughput screening and mechanism-of-action studies will be essential to identify novel targets and validate the therapeutic potential of this versatile scaffold.

| Compound/Class | Known/Potential Biological Target | Therapeutic Application Area | Reference |

|---|---|---|---|

| 3H-1,3-oxazine-2,6-dione | Serine Proteases (Suicide Inactivator) | Anti-inflammatory, Antiviral | globalresearchonline.net |

| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | Bacterial growth pathways, Leukemia L-1210 cells | Antimicrobial, Anticancer | nih.gov |

| General 1,3-Oxazine Derivatives | Various (e.g., inflammatory mediators, microbial enzymes) | Anticancer, Antimicrobial, Anti-inflammatory | bohrium.com |

| Future Analogs (Hypothetical) | Protein Kinases, other enzyme families | Oncology, Immunology, Infectious Diseases | N/A |

Advanced Functional Material Design and Polymer Innovation

Beyond its biomedical potential, the rigid, heterocyclic structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel polymers. The presence of ester and amide-like functionalities within the ring suggests that it could undergo Ring-Opening Polymerization (ROP) to create advanced functional materials.

ROP of this compound could yield polymers with both oxygen and nitrogen heteroatoms in the polymer backbone. This could lead to materials with unique properties compared to traditional polyesters or polyamides. Potential characteristics could include enhanced thermal stability, specific degradation profiles for biodegradable applications, and unique hydrophilic/hydrophobic balances. By modifying the substituent groups on the oxazinane ring, chemists could fine-tune the properties of the resulting polymers, such as their glass transition temperature, crystallinity, and mechanical strength. This opens up possibilities for applications in specialty plastics, biodegradable packaging, and biomedical devices.

Synergistic Application of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. mdpi.comnih.gov For a scaffold like this compound, these computational tools can accelerate progress in several key areas.

ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes, optimizing for yield and sustainability. proquest.comnih.gov Retrosynthesis algorithms, particularly those using transfer learning for heterocyclic chemistry, can propose novel and efficient synthetic pathways to complex derivatives that may not be obvious to human chemists. nih.govchemrxiv.org

In drug discovery, AI can be used for the de novo design of new this compound analogs with desired pharmacological profiles. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net Furthermore, AI can predict crucial ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, reducing the likelihood of late-stage failures in the drug development pipeline. youtube.com

| Application Area | AI/ML Tool or Technique | Potential Impact |

|---|---|---|

| Synthesis | Retrosynthesis Prediction Models | Discovery of novel, efficient synthetic routes. nih.govchemrxiv.org |

| Optimization | Reaction Condition Prediction | Improved yields and development of sustainable protocols. |

| Drug Design | Generative Models (e.g., RNNs, GANs) | De novo design of potent and selective therapeutic agents. mdpi.com |

| Screening | QSAR and Virtual Screening | Prioritization of candidates and identification of novel biological targets. researchgate.net |

| Development | ADME/T Prediction Models | Early-stage identification of compounds with favorable pharmacokinetic profiles. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3-oxazinan-2-one derivatives, including 1,3-oxazinane-2,6-dione?

- Methodological Answer : Key approaches include:

- Gold-catalyzed oxycyclization of allenic carbamates under mild conditions (yields up to 90%) .

- Microwave-assisted synthesis for rapid ring closure, reducing reaction times compared to conventional heating .

- Metal-free cyclization using silica-supported catalysts and methanol, achieving high yields (90%) without purification steps .

- Multi-component reactions involving α-isocyanoacetates and phenyl vinyl selenones, enabling one-pot synthesis .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign resonances to confirm ring substituents and stereochemistry. For example, carbonyl carbons (C-2 and C-6) appear at δ ~160–170 ppm .

- FT-IR : Identify characteristic C=O stretches (~1750 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using ESI-MS or HRMS .

Q. What are common challenges in isolating this compound derivatives, and how can they be addressed?

- Methodological Answer :

- Low solubility : Use polar aprotic solvents (e.g., DMF, THF) during recrystallization .

- Byproduct formation : Optimize reaction stoichiometry and employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in this compound synthesis?

- Methodological Answer :

- Catalyst screening : Compare gold(I) complexes (e.g., AuCl₃) vs. Brønsted acids (e.g., p-TsOH) to control cyclization pathways .

- Solvent effects : Polar solvents (e.g., MeOH) favor intramolecular hydrogen bonding, directing regioselectivity .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in multi-step syntheses .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- Transition state modeling : Calculate activation energies for ring-opening reactions to identify stable intermediates .

- Electrostatic potential maps : Predict nucleophilic/electrophilic sites for functionalization, such as C-4 or C-5 positions .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay variables (e.g., cell lines, incubation times) .

- SAR rationalization : Correlate substituent effects (e.g., electron-withdrawing groups at C-4) with antimicrobial potency using regression models .

- Dose-response validation : Replicate conflicting results under standardized conditions (e.g., fixed pH, temperature) .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodological Answer :

- Solvent replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalyst recycling : Recover silica-supported catalysts via filtration, achieving >90% reusability over 5 cycles .

- Waste reduction : Employ flow chemistry to minimize solvent use and byproduct generation .

Methodological Recommendations

- Experimental design : Use a combination of synthetic (e.g., catalyst screening) and analytical (e.g., in situ FT-IR monitoring) approaches to track reaction progress .

- Data validation : Cross-reference spectroscopic data with computational predictions to confirm structural assignments .

- Contradiction analysis : Apply systematic meta-analyses to reconcile bioactivity discrepancies, emphasizing controlled experimental parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.